molecular formula C9H12O5 B3031456 Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 36717-48-3

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No. B3031456
CAS RN: 36717-48-3
M. Wt: 200.19 g/mol
InChI Key: PGMYNVMHWVMOPP-UHFFFAOYSA-N
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Patent
US08680286B2

Procedure details

31.2 g of potassium hydrogensulphate are added at room temperature to a suspension of 46 g of ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate and 39.3 g of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethylamine in 705 ml of butyronitrile. The mixture was heated to reflux for 5 hours. Subsequently, it was cooled to room temperature and washed with 890 ml of water. The solvent was removed under reduced pressure. This gave 51 g of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one (this corresponds to a 93% yield).
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
705 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[K+].C([O:9][C:10]1[O:11][CH2:12][C:13](=O)[C:14]=1C(OCC)=O)C.[Cl:21][C:22]1[N:27]=[CH:26][C:25]([CH2:28][NH:29][CH2:30][CH:31]([F:33])[F:32])=[CH:24][CH:23]=1>C(#N)CCC>[Cl:21][C:22]1[N:27]=[CH:26][C:25]([CH2:28][N:29]([CH2:30][CH:31]([F:33])[F:32])[C:13]2[CH2:12][O:11][C:10](=[O:9])[CH:14]=2)=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
Quantity
46 g
Type
reactant
Smiles
C(C)OC=1OCC(C1C(=O)OCC)=O
Name
Quantity
39.3 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CNCC(F)F
Name
Quantity
705 mL
Type
solvent
Smiles
C(CCC)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with 890 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)CN(C1=CC(OC1)=O)CC(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.